
2-Imino-3-methylpyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Imino-3-methylpyrimidin-4-amine is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Imino-3-methylpyrimidin-4-amine typically involves the condensation of suitable precursors under specific conditions. One common method includes the reaction of 4,4-dimethoxyl-2-butanone with cyanoacetamide in the presence of ammonium acetate and acetic acid as catalysts . This reaction proceeds through a series of steps, including cyclization and hydrolysis, to yield the desired compound.
Industrial Production Methods: Industrial production of this compound often employs scalable and efficient synthetic routes. The use of “one-pot” methods, where multiple reaction steps are combined into a single process, is favored for its efficiency and cost-effectiveness . These methods ensure high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Imino-3-methylpyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Applications De Recherche Scientifique
2-Imino-3-methylpyrimidin-4-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is used in the study of enzyme inhibitors and other biologically active molecules.
Industry: Its derivatives are used in the production of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of 2-Imino-3-methylpyrimidin-4-amine involves its interaction with specific molecular targets. For instance, as a β-glucuronidase inhibitor, it binds to the active site of the enzyme, preventing its normal function. This inhibition can lead to therapeutic effects in conditions where β-glucuronidase activity is detrimental . The compound’s structure allows it to interact with various biological pathways, making it a versatile tool in medicinal chemistry .
Comparaison Avec Des Composés Similaires
2-Amino-4-methylpyrimidine: This compound shares a similar pyrimidine core but differs in its functional groups.
2-Amino-3-methylpyridine: Another related compound with a pyridine ring instead of a pyrimidine ring.
Uniqueness: 2-Imino-3-methylpyrimidin-4-amine is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ability to act as a β-glucuronidase inhibitor sets it apart from other similar compounds .
Propriétés
Formule moléculaire |
C5H8N4 |
|---|---|
Poids moléculaire |
124.14 g/mol |
Nom IUPAC |
2-imino-3-methylpyrimidin-4-amine |
InChI |
InChI=1S/C5H8N4/c1-9-4(6)2-3-8-5(9)7/h2-3,7H,6H2,1H3 |
Clé InChI |
NECCRODTBWKIOF-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=CC=NC1=N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


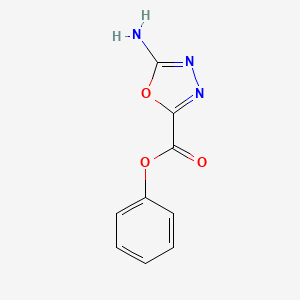
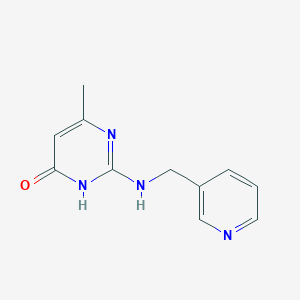
![5-(chloromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13109422.png)
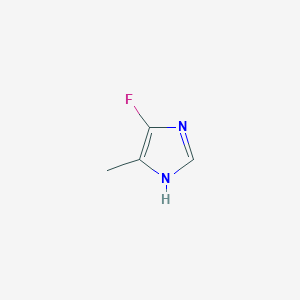
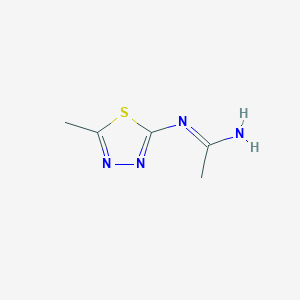

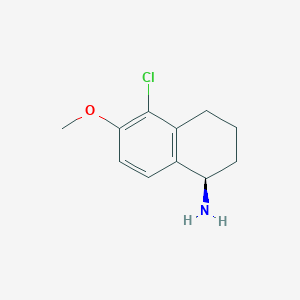


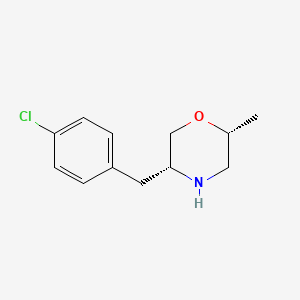



![2-Methylfuro[3,4-d]pyrimidine-5,7-dione](/img/structure/B13109492.png)
